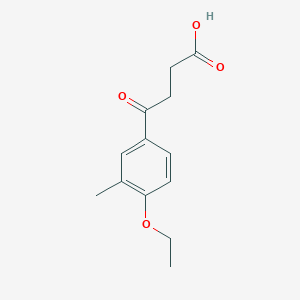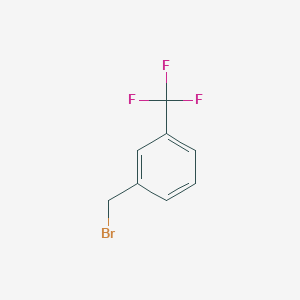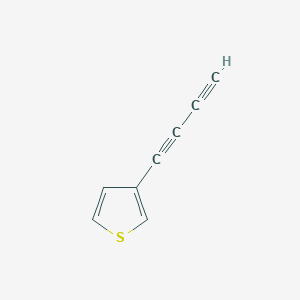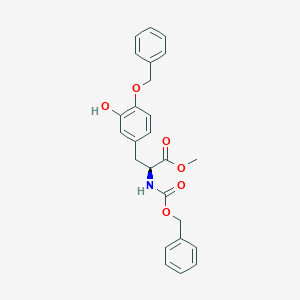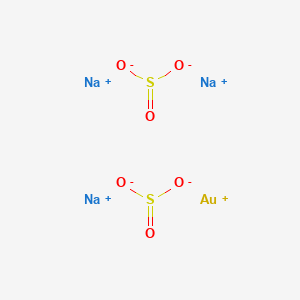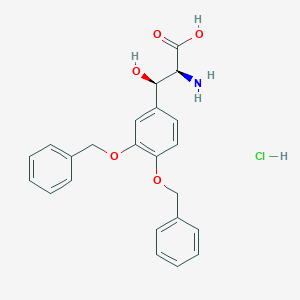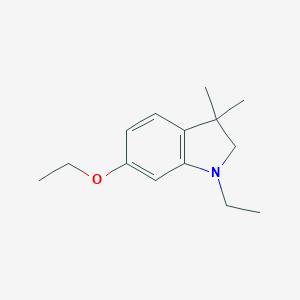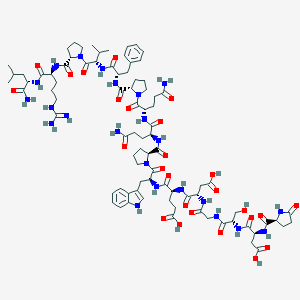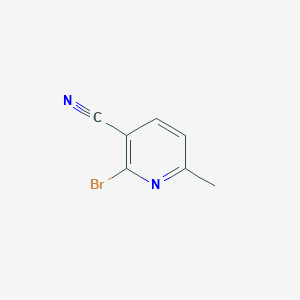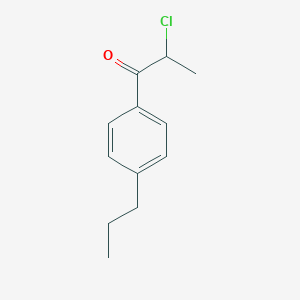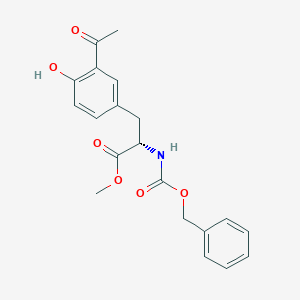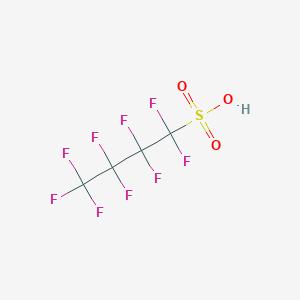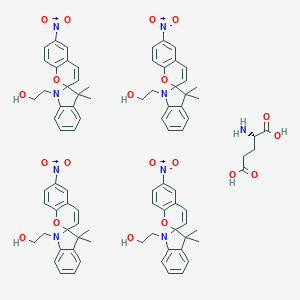
Poly(spiropyran-glutamate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Poly(spiropyran-glutamate) (PSPG) is a novel polymer that has gained immense attention in scientific research due to its unique properties. PSPG is a biocompatible and biodegradable polymer that can be synthesized through a simple and efficient method. This polymer has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering.
Applications De Recherche Scientifique
Poly(spiropyran-glutamate) has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering. In drug delivery, Poly(spiropyran-glutamate) can be used as a carrier for various drugs due to its biocompatibility, biodegradability, and controlled release properties. Poly(spiropyran-glutamate) can also be used in biosensors, where it can be modified to detect specific analytes with high sensitivity and selectivity. In tissue engineering, Poly(spiropyran-glutamate) can be used as a scaffold for cell growth and differentiation due to its biocompatibility and biodegradability.
Mécanisme D'action
The mechanism of action of Poly(spiropyran-glutamate) is based on the interaction between the polymer and the biological environment. Poly(spiropyran-glutamate) can interact with cells and tissues through various mechanisms, including electrostatic interactions, hydrophobic interactions, and hydrogen bonding. The interaction between Poly(spiropyran-glutamate) and cells/tissues can lead to various biological effects, including cell adhesion, proliferation, and differentiation.
Effets Biochimiques Et Physiologiques
Poly(spiropyran-glutamate) has shown various biochemical and physiological effects in scientific research. In cell culture studies, Poly(spiropyran-glutamate) has been shown to promote cell adhesion, proliferation, and differentiation. Poly(spiropyran-glutamate) has also been shown to enhance the activity of various enzymes, including alkaline phosphatase and lactate dehydrogenase. In vivo studies, Poly(spiropyran-glutamate) has been shown to promote tissue regeneration and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Poly(spiropyran-glutamate) has several advantages for lab experiments, including its biocompatibility, biodegradability, and controlled release properties. Poly(spiropyran-glutamate) can also be easily modified to tune its properties for specific applications. However, Poly(spiropyran-glutamate) also has some limitations, including its limited solubility in water and its susceptibility to UV light.
Orientations Futures
There are several future directions for Poly(spiropyran-glutamate) in scientific research. One direction is the development of Poly(spiropyran-glutamate)-based biosensors for the detection of specific analytes with high sensitivity and selectivity. Another direction is the use of Poly(spiropyran-glutamate) as a scaffold for tissue engineering, where it can be modified to promote cell growth and differentiation. Additionally, Poly(spiropyran-glutamate) can be modified to enhance its properties, such as its solubility and stability. Overall, Poly(spiropyran-glutamate) has a bright future in scientific research due to its unique properties and potential applications.
Conclusion
Poly(spiropyran-glutamate) is a revolutionary polymer that has gained immense attention in scientific research due to its unique properties. Poly(spiropyran-glutamate) can be synthesized through a simple and efficient method and has shown promising results in various scientific applications, including drug delivery, biosensors, and tissue engineering. Poly(spiropyran-glutamate) has a mechanism of action based on the interaction between the polymer and the biological environment, leading to various biochemical and physiological effects. Poly(spiropyran-glutamate) has several advantages for lab experiments, including its biocompatibility, biodegradability, and controlled release properties. There are several future directions for Poly(spiropyran-glutamate) in scientific research, including the development of biosensors and tissue engineering applications. Overall, Poly(spiropyran-glutamate) is a promising polymer that has the potential to revolutionize various fields of scientific research.
Méthodes De Synthèse
Poly(spiropyran-glutamate) can be synthesized through a simple and efficient method, which involves the polymerization of spiropyran and glutamic acid. The polymerization reaction is initiated by UV light, which triggers the ring-opening of spiropyran and the formation of covalent bonds between spiropyran and glutamic acid. The resulting polymer is a biocompatible and biodegradable material with a high molecular weight and a controlled degree of branching. The synthesis method of Poly(spiropyran-glutamate) is cost-effective, scalable, and can be easily modified to tune the properties of the polymer.
Propriétés
Numéro CAS |
130037-82-0 |
|---|---|
Nom du produit |
Poly(spiropyran-glutamate) |
Formule moléculaire |
C85H89N9O20 |
Poids moléculaire |
1556.7 g/mol |
Nom IUPAC |
(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol |
InChI |
InChI=1S/4C20H20N2O4.C5H9NO4/c4*1-19(2)16-5-3-4-6-17(16)21(11-12-23)20(19)10-9-14-13-15(22(24)25)7-8-18(14)26-20;6-3(5(9)10)1-2-4(7)8/h4*3-10,13,23H,11-12H2,1-2H3;3H,1-2,6H2,(H,7,8)(H,9,10)/t;;;;3-/m....0/s1 |
Clé InChI |
CNFRTDPYFRPFIL-OLUGJTGJSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)[C@@H](C(=O)O)N |
SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CCO)C.C(CC(=O)O)C(C(=O)O)N |
Synonymes |
poly(spiropyran-glutamate) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




